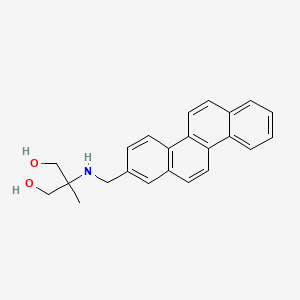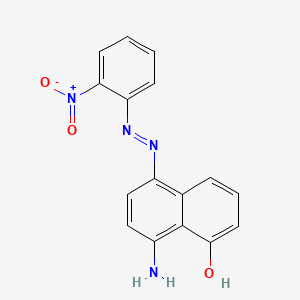![molecular formula C9H12O5 B13787559 3-[(Cyclopentyloxy)carbonyl]oxirane-2-carboxylic acid CAS No. 738532-01-9](/img/structure/B13787559.png)
3-[(Cyclopentyloxy)carbonyl]oxirane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Cyclopentyloxy)carbonyl]oxirane-2-carboxylic acid is an organic compound that features both an oxirane (epoxide) ring and a carboxylic acid functional group. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions, making it useful in different fields such as synthetic chemistry, materials science, and potentially in pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclopentyloxy)carbonyl]oxirane-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of an oxirane with a carboxylic acid in the presence of a catalyst. For instance, the ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine is a well-documented method . The reaction conditions typically involve temperatures ranging from 323 to 353 K, and the use of catalysts such as tertiary amines to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be essential to ensure high yield and purity. The choice of solvents, catalysts, and temperature control would be critical factors in the industrial synthesis process.
化学反応の分析
Types of Reactions
3-[(Cyclopentyloxy)carbonyl]oxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include β-hydroxypropyl esters, alcohols, and various substituted derivatives depending on the nucleophile used .
科学的研究の応用
3-[(Cyclopentyloxy)carbonyl]oxirane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other materials due to its reactive oxirane ring.
作用機序
The mechanism of action of 3-[(Cyclopentyloxy)carbonyl]oxirane-2-carboxylic acid involves its ability to undergo nucleophilic addition reactions. The oxirane ring is highly strained and thus reactive, making it susceptible to nucleophilic attack. This leads to ring-opening and the formation of various products depending on the nucleophile. The carboxylic acid group can also participate in reactions, such as forming esters or amides .
類似化合物との比較
Similar Compounds
Oxirane-2,2-dicarboxamides: These compounds also contain an oxirane ring and carboxamide groups, making them structurally similar.
Glycidamide: Another compound with an oxirane ring, known for its biological activity.
Uniqueness
3-[(Cyclopentyloxy)carbonyl]oxirane-2-carboxylic acid is unique due to the presence of the cyclopentyloxycarbonyl group, which imparts different chemical properties and reactivity compared to other oxirane derivatives. This makes it particularly useful in specific synthetic applications where such reactivity is desired.
特性
CAS番号 |
738532-01-9 |
|---|---|
分子式 |
C9H12O5 |
分子量 |
200.19 g/mol |
IUPAC名 |
3-cyclopentyloxycarbonyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C9H12O5/c10-8(11)6-7(14-6)9(12)13-5-3-1-2-4-5/h5-7H,1-4H2,(H,10,11) |
InChIキー |
WLSZYJUIBGDWMQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)OC(=O)C2C(O2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



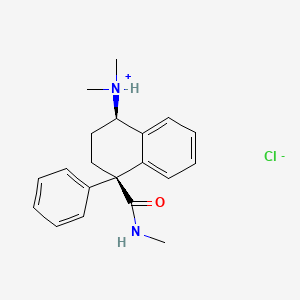
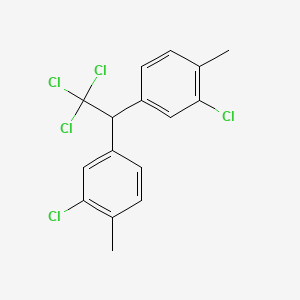



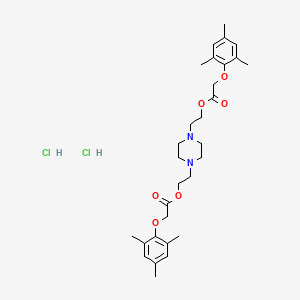
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,2-dichloroethenylsulfanyl)acetic acid](/img/structure/B13787514.png)
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[hydroxy(ditritio)methyl]oxan-2-yl] hydrogen phosphate](/img/structure/B13787529.png)

